1-[(1-Methyl-2,3-dihydro-1H-indol-5-yl)amino]propan-2-ol
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Overview
Description
1-[(1-Methyl-2,3-dihydro-1H-indol-5-yl)amino]propan-2-ol is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals .
Preparation Methods
The synthesis of 1-[(1-Methyl-2,3-dihydro-1H-indol-5-yl)amino]propan-2-ol can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . For this specific compound, the reaction of 1-methyl-2,3-dihydro-1H-indole with an appropriate amino alcohol under controlled conditions can yield the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
1-[(1-Methyl-2,3-dihydro-1H-indol-5-yl)amino]propan-2-ol undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[(1-Methyl-2,3-dihydro-1H-indol-5-yl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity . This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the observed therapeutic effects .
Comparison with Similar Compounds
1-[(1-Methyl-2,3-dihydro-1H-indol-5-yl)amino]propan-2-ol can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A potent hallucinogen with a similar indole structure.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the amino alcohol group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H18N2O |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-[(1-methyl-2,3-dihydroindol-5-yl)amino]propan-2-ol |
InChI |
InChI=1S/C12H18N2O/c1-9(15)8-13-11-3-4-12-10(7-11)5-6-14(12)2/h3-4,7,9,13,15H,5-6,8H2,1-2H3 |
InChI Key |
NYQQOKOBRCQHIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1=CC2=C(C=C1)N(CC2)C)O |
Origin of Product |
United States |
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